molecular formula C9H6O2S3 B126533 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione CAS No. 153275-67-3

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

Cat. No. B126533
M. Wt: 242.3 g/mol
InChI Key: MJXRUHBFTLWBNR-UHFFFAOYSA-N
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Description

The compound of interest, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, is a derivative within the class of 1,3-dithiol-2-thiones, which are known for their diverse chemical properties and potential applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that might be expected from 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

Synthesis Analysis

The synthesis of related 1,3-dithiol-2-thione derivatives typically involves multi-step reactions or one-pot methods. For instance, the synthesis of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones was achieved by reacting corresponding ylium perchlorates with sodium sulfide in ethanol at room temperature . Similarly, 1,4-dihydro-3,1-benzoxazine-2-thiones were synthesized via a one-pot method involving the reaction of 2-lithiophenyl isothiocyanates with various carbonyl compounds . These methods suggest that the synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione could potentially be accomplished through analogous strategies.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT and HF methods, are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The reactivity of 1,3-dithiol-2-thiones includes the potential for tautomerism, as observed in the study of a triazole-thione derivative, where thiol↔thione tautomerism was monitored using DFT calculations and supported by X-ray crystallography . This suggests that 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione may also exhibit similar tautomeric behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of techniques. For instance, the thermal stability can be assessed using TG/DTG methods, while the electronic and structural properties can be inferred from spectroscopic data and quantum-chemical calculations . The solubility and electrical conductivity of synthesized compounds are also important parameters that are typically measured . Additionally, the biological activities, such as antibacterial, antifungal, and antioxidant properties, are evaluated to determine potential applications .

Scientific Research Applications

Synthesis and Reactivity

A significant area of study involves the synthesis and chemical reactivity of compounds structurally related to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. Research has shown that 1,2-dithiol-3-thiones can undergo various chemical reactions to form novel compounds. For example, studies on organophosphorus compounds have explored the formation of 3-pyrazoline-5-thione disulfides from 3,5-pyrazolidinediones, highlighting the reactivity of 1,2-dithiol-3-thiones in synthesizing heterocyclic compounds with potential pharmaceutical applications (Scheibye et al., 1982).

Materials Science Applications

In materials science, the synthesis of heteroleptic nickel(II) and palladium(II) dithiolenes from 1,3-dithiole-2-thiones demonstrates the utility of these compounds in creating complex metallo-organic structures, which could have implications for catalysis and electronic materials (Lardiés, Cerrada, & Laguna, 2006).

Biochemical Properties and Potential Applications

The biochemical properties and potential therapeutic applications of 1,2-dithiol-3-thiones have also been explored. For instance, analogs of 1,2-dithiol-3-thione have been shown to induce NAD(P)H:quinone reductase activity and elevate glutathione levels in murine hepatoma cells, suggesting their role in enhancing detoxification potential and potentially serving as chemoprotective agents (De Long et al., 1986).

Structural Studies

Structural studies of compounds related to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, such as the analysis of 6-(4-methoxyphenyl)thieno[2,3-d][1,3]-dithiole-2-thione, provide insights into the molecular geometry and electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Ozturk & Wallis, 1996).

properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRUHBFTLWBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576281
Record name 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

CAS RN

153275-67-3
Record name 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153275-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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